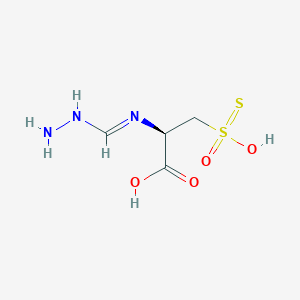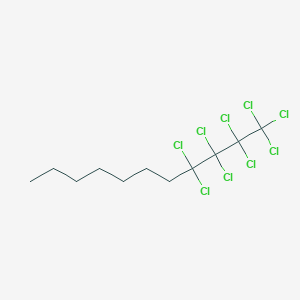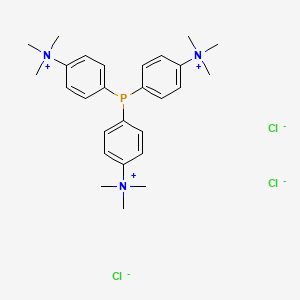
4,4',4''-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is a chemical compound known for its unique structure and properties. It is a trialkylammonium salt that has found applications in various fields of chemistry and industry due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride typically involves the reaction of phosphorus trichloride with N,N,N-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphorus Trichloride with N,N,N-Trimethylaniline: This step is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride involves its interaction with various molecular targets. The compound can act as an electrophilic methylating agent, facilitating the transfer of methyl groups to nucleophilic substrates . This reactivity is crucial for its applications in organic synthesis and catalysis.
相似化合物的比较
Similar Compounds
4,4’,4’'-Phosphanetriyltris(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of trimethyl groups.
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) tetrakis(4-methylbenzenesulfonate): A related compound with different counterions.
Uniqueness
4,4’,4’'-Phosphanetriyltris(N,N,N-trimethylanilinium) trichloride is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role as a methylating agent set it apart from similar compounds.
属性
CAS 编号 |
139599-79-4 |
|---|---|
分子式 |
C27H39Cl3N3P |
分子量 |
542.9 g/mol |
IUPAC 名称 |
[4-bis[4-(trimethylazaniumyl)phenyl]phosphanylphenyl]-trimethylazanium;trichloride |
InChI |
InChI=1S/C27H39N3P.3ClH/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;;;/h10-21H,1-9H3;3*1H/q+3;;;/p-3 |
InChI 键 |
HPJDVVYSQAORBK-UHFFFAOYSA-K |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[N+](C)(C)C)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


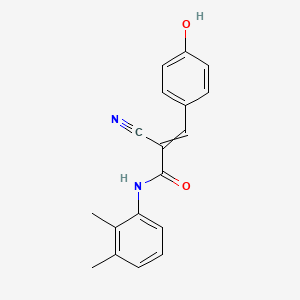
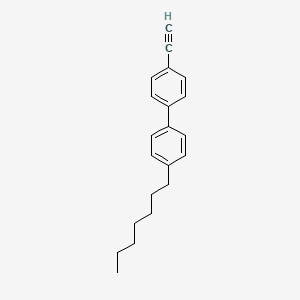
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)

![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
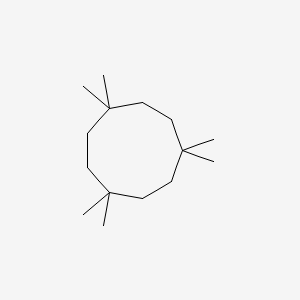

![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
